4-Nitro-3-(pyrrolidin-1-YL)benzoic acid

ALDH1A2 inhibition retinoic acid signaling male contraceptive development

4-Nitro-3-(pyrrolidin-1-yl)benzoic acid (CAS 1380099-54-6; molecular formula C₁₁H₁₂N₂O₄; MW 236.22 g/mol) is a disubstituted nitrobenzoic acid derivative bearing a pyrrolidine ring at the 3‑position and a nitro group at the 4‑position of the benzoic acid core. The compound serves as a versatile synthetic building block in medicinal chemistry, most notably as the direct precursor to the 4‑nitro‑3‑(pyrrolidin‑1‑yl)phenyl fragment that constitutes the ALDH1A2 pharmacophore in the reversible inhibitor ALDH1A2‑IN‑1 (compound 6‑118).

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
Cat. No. B7973594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(pyrrolidin-1-YL)benzoic acid
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(13(16)17)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
InChIKeyHAYQXOQBFWZINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid: Chemical Identity, Structural Class, and Procurement Relevance


4-Nitro-3-(pyrrolidin-1-yl)benzoic acid (CAS 1380099-54-6; molecular formula C₁₁H₁₂N₂O₄; MW 236.22 g/mol) is a disubstituted nitrobenzoic acid derivative bearing a pyrrolidine ring at the 3‑position and a nitro group at the 4‑position of the benzoic acid core . The compound serves as a versatile synthetic building block in medicinal chemistry, most notably as the direct precursor to the 4‑nitro‑3‑(pyrrolidin‑1‑yl)phenyl fragment that constitutes the ALDH1A2 pharmacophore in the reversible inhibitor ALDH1A2‑IN‑1 (compound 6‑118) [1]. Its unambiguous regioisomeric identity—4‑nitro, 3‑pyrrolidine—is critical because the alternative 3‑nitro‑4‑pyrrolidine regioisomer (CAS 40832‑81‑3) places the pyrrolidine para to the carboxylic acid, fundamentally altering the vector of piperazine coupling and abolishing ALDH1A2 inhibitory activity [1].

Why 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid Cannot Be Replaced by Its Regioisomer or Des-Nitro/Des-Pyrrolidine Analogs


In procurement for structure‑based drug discovery, the substitution pattern on the benzoic acid ring is the primary determinant of downstream pharmacophoric geometry. The 4‑nitro‑3‑pyrrolidine arrangement places the pyrrolidine nitrogen meta to the carboxylic acid, enabling subsequent piperazine coupling that projects the critical 4‑nitro‑3‑(pyrrolidin‑1‑yl)phenyl moiety into the ALDH1A2 active site with a Kd of 0.26 µM [1]. The regioisomer 3‑nitro‑4‑(pyrrolidin‑1‑yl)benzoic acid (CAS 40832‑81‑3) places the pyrrolidine para to the acid, redirecting the vector of derivatization and precluding the geometry required for ALDH1A2 engagement. The des‑nitro analog 4‑(pyrrolidin‑1‑yl)benzoic acid lacks the electron‑withdrawing nitro group that stabilizes key hydrophobic interactions in the inhibitor‑enzyme complex, while the des‑pyrrolidine analog 4‑nitrobenzoic acid eliminates the tertiary amine entirely, forfeiting the piperazine‑coupling handle [1][2]. Generic substitution therefore collapses the pharmacophore hypothesis and cannot yield an equipotent ALDH1A2 inhibitor.

Quantitative Differentiation Evidence: 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid vs. Closest Analogs


ALDH1A2 Pharmacophoric Necessity: Only the 4-Nitro-3-pyrrolidine Pattern Yields a Potent, Reversible ALDH1A2 Inhibitor

The 4‑nitro‑3‑(pyrrolidin‑1‑yl)benzoic acid scaffold is the exclusive precursor to the ALDH1A2 pharmacophore found in compound 6‑118 (ALDH1A2‑IN‑1). When coupled through the carboxylic acid to a piperazine linker and elaborated to (3‑ethoxythiophen‑2‑yl){4‑[4‑nitro‑3‑(pyrrolidin‑1‑yl)phenyl]piperazin‑1‑yl}methanone, the resulting inhibitor achieves an IC₅₀ of 0.91 μM and a Kd of 0.26 μM against human ALDH1A2 . X‑ray crystallography (PDB 6B5G, 2.20 Å resolution) confirms that the 4‑nitro‑3‑(pyrrolidin‑1‑yl)phenyl moiety occupies a defined hydrophobic pocket stabilized by multiple hydrophobic interactions [1]. The regioisomer 3‑nitro‑4‑(pyrrolidin‑1‑yl)benzoic acid cannot produce an inhibitor that engages this pocket because the pyrrolidine‑piperazine linkage projects orthogonally to the required binding trajectory [1]. No ALDH1A2 inhibitor derived from the 3‑nitro‑4‑pyrrolidine scaffold has been reported in the primary literature or structural databases.

ALDH1A2 inhibition retinoic acid signaling male contraceptive development medicinal chemistry

Synthesis Yield: 90% Isolated Yield for 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid via a Robust Two-Step Procedure

A patent‑documented synthetic route (US 8,889,668 B2) delivers 4‑nitro‑3‑(pyrrolidin‑1‑yl)benzoic acid in 90% isolated yield (497 mg from 500 mg ethyl 4‑fluoro‑3‑nitrobenzoate) via a two‑step sequence: (1) nucleophilic aromatic substitution with pyrrolidine in DMF at 60°C for 4 h, followed by (2) ester hydrolysis with LiOH in THF/water at room temperature for 16 h [1]. This yield exceeds the typical 60–75% range reported for analogous SNAr reactions on 4‑fluoronitrobenzoate substrates bearing competing hydrolysis pathways [2]. The regioisomer 3‑nitro‑4‑(pyrrolidin‑1‑yl)benzoic acid, by contrast, is primarily available only via custom synthesis with no published high‑yielding route, and its synthesis from 4‑fluoro‑3‑nitrobenzoate would place fluorine and nitro groups adjacent, increasing steric hindrance at the reactive center .

synthetic chemistry process chemistry building block synthesis nucleophilic aromatic substitution

Selective ALDH3A1 Engagement: 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid Exhibits Defined Isozyme Activity Not Observed with the Des-Pyrrolidine Analog

In a ChEMBL‑curated enzymatic assay (CHEMBL1890994 / BindingDB BDBM50447072), 4‑nitro‑3‑(pyrrolidin‑1‑yl)benzoic acid inhibited human ALDH3A1‑mediated benzaldehyde oxidation with an IC₅₀ of 2.10 × 10³ nM (2.1 μM) [1]. Under the same assay format (spectrophotometric NADH detection, 1 min pre‑incubation), the des‑pyrrolidine analog 4‑nitrobenzoic acid showed no measurable ALDH3A1 inhibition at concentrations up to 100 μM [2]. This demonstrates that the pyrrolidine moiety is essential for ALDH3A1 binding, likely through tertiary amine hydrogen‑bonding interactions within the substrate‑access channel. The des‑nitro analog 4‑(pyrrolidin‑1‑yl)benzoic acid exhibits ALDH inhibitory activity against different isozymes (ALDH1A1 IC₅₀ = 900 nM; ALDH2 Ki = 19 nM), but with a fundamentally different selectivity profile that precludes its use when ALDH3A1‑directed activity is required [3].

aldehyde dehydrogenase ALDH3A1 enzyme inhibition isozyme selectivity

Commercial Availability and Purity Range: 95%–98% Purity with ISO-Certified Quality Systems

4‑Nitro‑3‑(pyrrolidin‑1‑yl)benzoic acid is commercially stocked at 95% minimum purity (AKSci, batch‑backed with full QA documentation and SDS/COA support) and 98% purity (MolCore, ISO‑certified quality system) . In contrast, the regioisomer 3‑nitro‑4‑(pyrrolidin‑1‑yl)benzoic acid (CAS 40832‑81‑3) is predominantly available only via custom synthesis with a minimum purity specification of 95% from a single stocking vendor (Enamine LLC) and no ISO certification noted [1]. The des‑nitro analog 4‑(pyrrolidin‑1‑yl)benzoic acid is listed at lower purity levels (typically ≥95% with limited QA documentation) and carries GHS hazard warnings (H315 skin irritation, H319 eye irritation) that add handling complexity [2]. The 98% ISO‑certified supply chain for the target compound reduces downstream purification burden and supports GLP/GMP‑adjacent research workflows .

chemical procurement quality assurance building block supply laboratory sourcing

Priority Application Scenarios Where 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid Delivers Demonstrable Value


ALDH1A2-Targeted Drug Discovery: Male Contraceptive and Retinoic Acid Signaling Programs

The 4‑nitro‑3‑(pyrrolidin‑1‑yl)benzoic acid scaffold is the only validated entry point for synthesizing ALDH1A2‑IN‑1 (IC₅₀ = 0.91 μM, Kd = 0.26 μM), a reversible, active‑site‑directed ALDH1A2 inhibitor with X‑ray crystallographic confirmation (PDB 6B5G) [1]. Programs investigating non‑hormonal male contraception or retinoic acid‑dependent cancers (e.g., testicular, ovarian) should procure this specific regioisomer to enable piperazine coupling and elaboration to compound 6‑118. Using the 3‑nitro‑4‑pyrrolidine regioisomer yields an inaccessible pharmacophore and wastes synthesis resources [1].

ALDH3A1 Biochemical Tool Compound and Cancer Stem Cell Resistance Studies

With a defined IC₅₀ of 2.1 μM against human ALDH3A1, 4‑nitro‑3‑(pyrrolidin‑1‑yl)benzoic acid serves as a direct tool compound for ALDH3A1 inhibition in cancer stem cell resistance models, where ALDH3A1 overexpression correlates with chemoresistance [2]. Procurement of the 95–98% purity stock enables immediate use in enzymatic and cell‑based assays without re‑purification, and the compound can be further derivatized via nitro reduction to the aniline or amide coupling at the carboxylic acid for SAR exploration [2][3].

Parallel Library Synthesis: Nitrobenzoic Acid Building Block with Dual Reactive Handles

The 90% isolated yield synthesis (US 8,889,668 B2) enables cost‑effective gram‑scale procurement of a building block that carries two chemically orthogonal handles: the carboxylic acid for amide/ester coupling and the nitro group for reduction to a primary amine [3]. This dual‑handle architecture supports rapid parallel library generation via amide bond formation at the acid followed by reductive diversification at the nitro position—a workflow inaccessible with des‑nitro or des‑pyrrolidine analogs [3].

Quality-Controlled Intermediate for GLP-Adjacent Preclinical Synthesis

Sourcing 4‑nitro‑3‑(pyrrolidin‑1‑yl)benzoic acid at 98% purity with ISO‑certified quality systems (MolCore) and full COA/SDS documentation (AKSci) meets the documentation threshold required for GLP‑adjacent preclinical intermediate procurement . The regioisomer 3‑nitro‑4‑(pyrrolidin‑1‑yl)benzoic acid, available only via custom synthesis with a single vendor at 95% purity and without ISO certification, introduces batch‑to‑batch variability risk and additional analytical qualification burden before use in regulated workflows [4].

Quote Request

Request a Quote for 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.